Hydrazine;hydrate;dihydrobromide
Description
Hydrazine hydrate dihydrobromide (N₂H₄·H₂O·2HBr) is a brominated derivative of hydrazine hydrate, commonly employed in organic synthesis for its dual functionality as a nucleophile and a reducing agent. For example, hydrazine hydrate reacts with carbonyl compounds to form hydrazones or pyrazoles , and its dihydrobromide form likely enhances reactivity in acidic or bromine-mediated conditions.
Properties
IUPAC Name |
hydrazine;hydrate;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.H4N2.H2O/c;;1-2;/h2*1H;1-2H2;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQNYQVWPUNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- Hydrazine hydrate exhibits broad reactivity but suffers from inefficiency in polyfunctional substrates .
- Phenylhydrazine and its nitro-substituted analogs enable regioselective cyclization, critical for drug discovery .
- Thiosemicarbazide’s selectivity is highly condition-dependent, favoring sulfur-containing heterocycles .
Reaction Conditions and Yields
Table 2: Comparative Reaction Parameters
Key Findings :
- Microwave-assisted reactions with hydrazine hydrate significantly improve yields (e.g., 80–89% for pyrazolyl-quinazolinones) .
- Prolonged reflux (24 h) with hydrazine hydrate in ethanol is required for imidazo-quinazolinones, whereas shorter times yield hydrazides .
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